molecular formula C13H19NO5 B1365504 (R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid CAS No. 270596-33-3

(R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid

Cat. No.: B1365504
CAS No.: 270596-33-3
M. Wt: 269.29 g/mol
InChI Key: WFTLLVUGUYBNDJ-SECBINFHSA-N
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Description

®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral starting material, such as ®-4-(furan-2-yl)butanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected intermediate.

    Coupling Reaction: The Boc-protected intermediate is then coupled with the appropriate reagents to form the final product.

Industrial Production Methods

Industrial production methods for ®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized for maximum efficiency.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acids depending on the substituent introduced.

Scientific Research Applications

®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The furan ring may also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid: The enantiomer of the compound, which may have different biological activities.

    ®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid: A similar compound with a thiophene ring instead of a furan ring.

    ®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid: A similar compound with a pyridine ring.

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3R)-4-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTLLVUGUYBNDJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168926
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270596-33-3
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270596-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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